molecular formula C11H8N2O3 B6142307 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1046461-90-8

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6142307
CAS No.: 1046461-90-8
M. Wt: 216.19 g/mol
InChI Key: KNGSJLHOXNAMTI-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a benzodioxole ring fused to a pyrazole ring with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-dicarbonyl compound.

    Aldehyde Introduction: The aldehyde group is introduced at the 4-position of the pyrazole ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of a benzodioxole ring and a pyrazole ring with an aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-5-8-4-12-13-11(8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGSJLHOXNAMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215867
Record name 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046461-90-8
Record name 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046461-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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